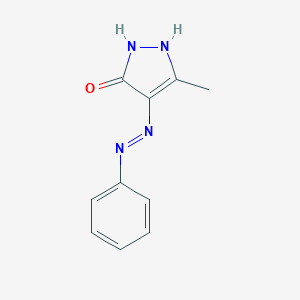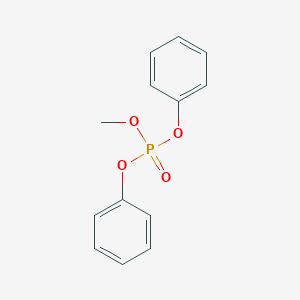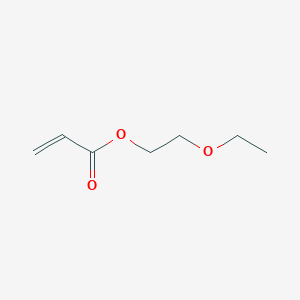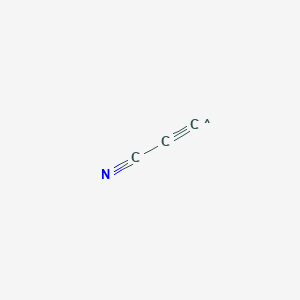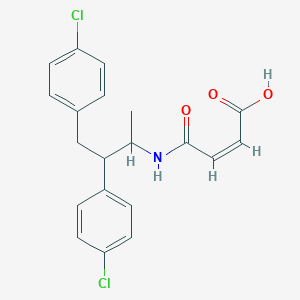![molecular formula C15H24S3 B085647 6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane CAS No. 177-61-7](/img/structure/B85647.png)
6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane, also known as TTA, is a novel organic compound with a unique molecular structure. It has gained significant attention in the scientific community due to its potential applications in various fields, including materials science, organic synthesis, and biomedical research.
Aplicaciones Científicas De Investigación
6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane has been extensively studied for its potential applications in various fields of research. In materials science, 6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane has been used as a building block for the synthesis of novel organic materials with unique properties, such as high thermal stability and conductivity. In organic synthesis, 6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane has been used as a reagent for the preparation of various organic compounds, including chiral ligands and biologically active molecules.
Mecanismo De Acción
The mechanism of action of 6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane is not fully understood, but it is believed to involve the formation of stable complexes with metal ions, such as copper and zinc. These complexes have been shown to exhibit catalytic activity in various reactions, including oxidation and reduction reactions.
Efectos Bioquímicos Y Fisiológicos
6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane has been shown to exhibit various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. In vitro studies have demonstrated that 6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane can scavenge free radicals and protect cells from oxidative damage. 6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane is its unique molecular structure, which allows for the formation of stable complexes with metal ions. This property makes it a valuable reagent in various reactions, including catalysis and organic synthesis. However, 6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane is a relatively complex compound that requires a multi-step synthesis process, which can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for the research and development of 6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane. One potential area of research is the synthesis of novel 6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane derivatives with improved properties, such as increased stability and catalytic activity. Another potential area of research is the application of 6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane in biomedical research, particularly in the development of new drugs for the treatment of various diseases, including cancer and neurodegenerative disorders.
In conclusion, 6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane is a novel organic compound with unique properties that make it a valuable reagent in various fields of research. Its potential applications in materials science, organic synthesis, and biomedical research make it an exciting area of research for the future.
Métodos De Síntesis
6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane is a complex organic compound that requires a multi-step synthesis process. The most common method of synthesis involves the reaction of 1,3-dithiol-2-one with 1,2-dibromoethane in the presence of a base, followed by a series of cyclization reactions. The final product is obtained after several purification steps, including column chromatography and recrystallization.
Propiedades
Número CAS |
177-61-7 |
|---|---|
Nombre del producto |
6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane |
Fórmula molecular |
C15H24S3 |
Peso molecular |
300.6 g/mol |
Nombre IUPAC |
6,12,18-trithiatrispiro[4.1.47.1.413.15]octadecane |
InChI |
InChI=1S/C15H24S3/c1-2-8-13(7-1)16-14(9-3-4-10-14)18-15(17-13)11-5-6-12-15/h1-12H2 |
Clave InChI |
IEBZCWOYACWDRW-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)SC3(CCCC3)SC4(S2)CCCC4 |
SMILES canónico |
C1CCC2(C1)SC3(CCCC3)SC4(S2)CCCC4 |
Sinónimos |
6,12,18-Trithiatrisprio [4.1.4:1.4.1]octadecane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



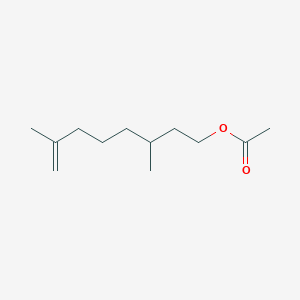
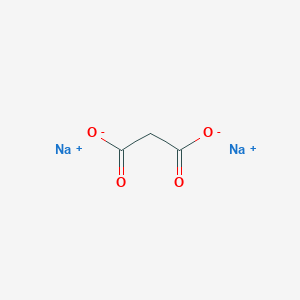

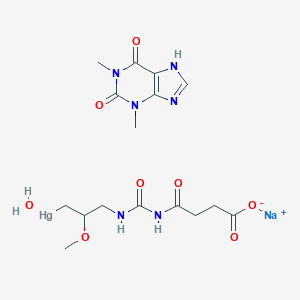

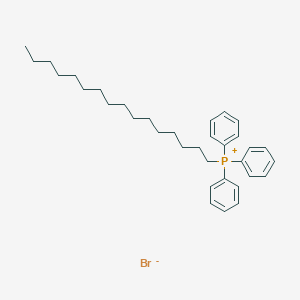
![Dibenzo[lm,yz]pyranthrene](/img/structure/B85577.png)
